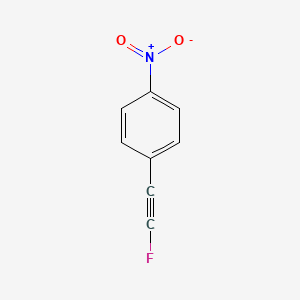
1-(Fluoroethynyl)-4-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Fluoroethynyl)-4-nitrobenzene is an organic compound characterized by the presence of a fluoroethynyl group and a nitro group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Fluoroethynyl)-4-nitrobenzene typically involves the introduction of a fluoroethynyl group to a nitrobenzene derivative. One common method includes the reaction of 4-nitrobenzene with a fluoroethynylating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully monitored to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(Fluoroethynyl)-4-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluoroethynyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the fluorine atom.
Addition: The ethynyl group can undergo addition reactions with electrophiles, leading to the formation of substituted alkenes.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Addition: Electrophiles like halogens or hydrogen halides.
Major Products Formed:
Reduction: 1-(Ethynyl)-4-aminobenzene.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Addition: Substituted alkenes with different functional groups.
Scientific Research Applications
1-(Fluoroethynyl)-4-nitrobenzene has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in targeting specific biological pathways.
Industry: Utilized in the production of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 1-(Fluoroethynyl)-4-nitrobenzene involves its interaction with specific molecular targets. The fluoroethynyl group can form strong bonds with various biological molecules, potentially inhibiting or modifying their function. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
1-(Ethynyl)-4-nitrobenzene: Lacks the fluorine atom, resulting in different reactivity and properties.
1-(Fluoroethynyl)-2-nitrobenzene: Positional isomer with different chemical behavior due to the position of the nitro group.
1-(Fluoroethynyl)-4-aminobenzene: Contains an amino group instead of a nitro group, leading to different biological activity.
Uniqueness: 1-(Fluoroethynyl)-4-nitrobenzene is unique due to the presence of both a fluoroethynyl and a nitro group on the benzene ring. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields.
Properties
CAS No. |
919791-00-7 |
|---|---|
Molecular Formula |
C8H4FNO2 |
Molecular Weight |
165.12 g/mol |
IUPAC Name |
1-(2-fluoroethynyl)-4-nitrobenzene |
InChI |
InChI=1S/C8H4FNO2/c9-6-5-7-1-3-8(4-2-7)10(11)12/h1-4H |
InChI Key |
QOZRPXNJAQQDMY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#CF)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


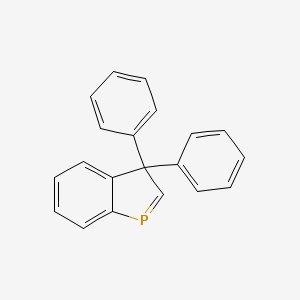
![Piperidine, 1-[1-(phenylethynyl)pentyl]-](/img/structure/B14202191.png)

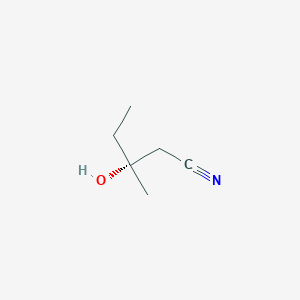
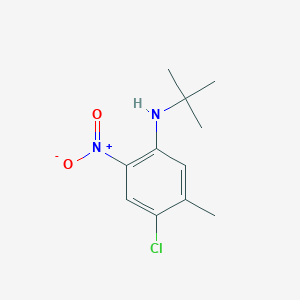
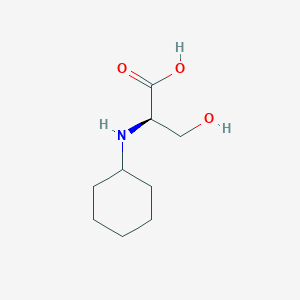
![6-(1,3-Benzothiazol-2(3H)-ylidene)-4-[(4,6-dimethylpyrimidin-2-yl)amino]cyclohexa-2,4-dien-1-one](/img/structure/B14202220.png)
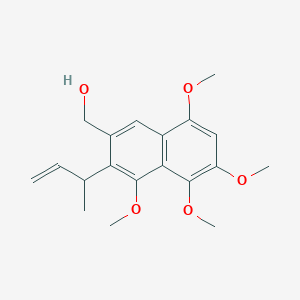
![Pyrimidine, 2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-(3-pyridinyl)-](/img/structure/B14202226.png)
![N-[4-Chloro-5-(methylamino)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B14202227.png)
![[1,1'-Biphenyl]-3-carbonitrile, 2'-benzoyl-](/img/structure/B14202232.png)

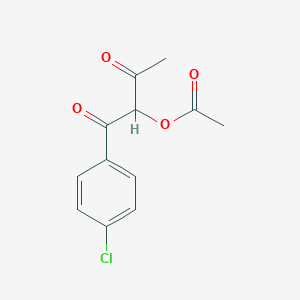
![1-[(3-Bromophenyl)ethynyl]-2-chlorobenzene](/img/structure/B14202269.png)
